N-ベンジル-1-(2,4-ジメトキシフェニル)メタンアミン塩酸塩

説明

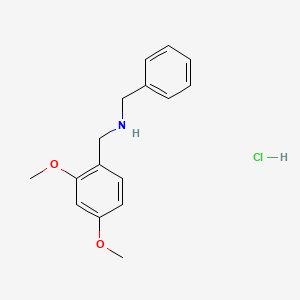

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride: is an organic compound with the molecular formula C16H20ClNO2. It is a hydrochloride salt form of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine, which is characterized by the presence of a benzyl group attached to a methanamine moiety, with two methoxy groups on the phenyl ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

科学的研究の応用

Medicinal Chemistry Applications

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is primarily utilized in medicinal chemistry for the synthesis of various biologically active compounds. Its structure allows it to serve as a precursor or intermediate in the development of pharmaceuticals.

Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be synthesized to develop anti-HIV agents. The compound's functional groups facilitate reactions that lead to the formation of active pharmaceutical ingredients (APIs) targeting viral replication pathways .

Anti-Cancer Research

The compound has been investigated for its potential anti-cancer properties. Studies suggest that its derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

| Application Area | Specific Use |

|---|---|

| Antiviral Agents | Synthesis of compounds targeting HIV |

| Anti-Cancer Research | Development of inhibitors for tumor growth |

Synthetic Pathways

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is synthesized through various chemical reactions involving starting materials such as 2,4-dimethoxybenzylamine and benzaldehyde derivatives.

Ugi Reaction

One notable method for synthesizing this compound involves the Ugi reaction, which allows for the construction of complex amines from readily available precursors. This reaction showcases the compound's versatility in generating diverse chemical entities .

Tandem Reactions

Tandem reactions involving N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride have been employed to create multi-functional compounds with enhanced biological activity, especially in the context of drug discovery .

Toxicological Studies

The compound's safety profile has been evaluated through various toxicological assessments. Understanding its toxicity is crucial for its application in human medicine.

Case Studies on Toxicity

There have been documented cases where compounds structurally related to N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride have caused severe adverse effects when abused as psychoactive substances. For instance, similar phenethylamines have shown significant toxicity leading to agitation and cardiovascular complications .

| Toxicity Study | Findings |

|---|---|

| Case Reports | Severe agitation and tachycardia observed in users of related compounds |

作用機序

Target of Action

Similar compounds have been studied for their effects on various neurological disorders, including absence seizures, tourette syndrome, autism, and alzheimer’s disease .

Mode of Action

Compounds with similar structures have been known to undergo reactions such as free radical bromination and nucleophilic substitution .

Pharmacokinetics

The compound is known to be a solid at room temperature, suggesting it may have certain physical properties that could influence its bioavailability .

Result of Action

Similar compounds have been shown to induce apoptosis in certain cell lines .

Action Environment

It is known that the compound should be stored in a sealed container in a dry environment at room temperature .

生化学分析

Biochemical Properties

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amine oxidases, which are enzymes that catalyze the oxidation of amines. This interaction can lead to the formation of reactive oxygen species, which can further participate in various biochemical pathways . Additionally, N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride can bind to certain receptors on the cell surface, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . These changes can affect cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, altering the biochemical pathways within the cell . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites within the cell . Understanding these metabolic pathways is essential for determining the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s overall efficacy and safety .

Subcellular Localization

The subcellular localization of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects .

準備方法

Synthetic Routes and Reaction Conditions:

Reduction of 2,4-Dimethoxybenzonitrile: One common method involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) to yield 2,4-dimethoxybenzylamine.

Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Sodium hydroxide (NaOH), benzyl chloride

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Corresponding amines

Substitution: Various substituted benzyl derivatives

類似化合物との比較

N-Benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride: Similar structure but with chlorine substituents instead of methoxy groups.

1-(2,4-Dimethoxyphenyl)methanamine hydrochloride: Lacks the benzyl group, affecting its chemical properties and reactivity.

Uniqueness: N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical and biological properties. The methoxy groups enhance its solubility and reactivity, while the benzyl group increases its lipophilicity and potential biological activity .

生物活性

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride features a benzyl group attached to a methanamine core, with a 2,4-dimethoxyphenyl substituent. This structural configuration is crucial for its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHNO·HCl |

| Molecular Weight | 318.83 g/mol |

| Solubility | Soluble in water and organic solvents |

The biological activity of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is primarily attributed to its interaction with various biological targets:

- Enzyme Interaction : The compound has been shown to interact with amine oxidases, leading to the generation of reactive oxygen species (ROS), which play roles in cell signaling and metabolic pathways.

- Receptor Binding : It exhibits high affinity for serotonin receptors, particularly the 5-HT receptor, which is implicated in mood regulation and psychotropic effects . This binding affinity suggests potential applications in treating mood disorders.

- Cellular Signaling Modulation : The compound influences various signaling pathways, affecting gene expression and cellular metabolism. Studies indicate that it can activate or inhibit specific pathways depending on the cell type.

Cellular Effects

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride has demonstrated several cellular effects:

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in various cell lines, including differentiated SH-SY5Y cells. The cytotoxicity is concentration-dependent and associated with mitochondrial dysfunction .

- Apoptosis Induction : Research indicates that at certain concentrations, the compound can enhance caspase-3 activity, suggesting its role in apoptosis induction in cancer cells .

Neurotoxicity

While the compound exhibits potential therapeutic benefits, it also poses risks of neurotoxicity. Studies have highlighted that similar phenethylamines can lead to mitochondrial damage and oxidative stress in neuronal cells . Understanding these adverse effects is crucial for developing safer therapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride:

- A study focusing on the neurotoxic effects of substituted phenethylamines found that compounds similar to N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride displayed significant cytotoxicity at elevated concentrations .

- Another research effort evaluated the binding affinity of various N-benzylated compounds to serotonin receptors and identified N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride as having enhanced potency compared to other analogs .

Potential Therapeutic Applications

Given its unique properties and biological activities, N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride holds promise for various therapeutic applications:

特性

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2.ClH/c1-18-15-9-8-14(16(10-15)19-2)12-17-11-13-6-4-3-5-7-13;/h3-10,17H,11-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKNHMJBXGNDRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCC2=CC=CC=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540359 | |

| Record name | N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83304-59-0 | |

| Record name | N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。